Subunit Selectivity: Co 101244 vs. Ifenprodil and MDL 100,453
Co 101244 exhibits a far superior selectivity profile for the GluN1A/GluN2B (NR1A/NR2B) subunit combination compared to the reference NR2B antagonist ifenprodil and the competitive antagonist MDL 100,453. In functional assays using cloned receptors expressed in Xenopus oocytes, Co 101244 showed approximately 10,000-fold selectivity for NR1A/NR2B over other subunit combinations [1]. This contrasts with ifenprodil, which shows only ~400-fold selectivity for the same subunit , and MDL 100,453, which is only 5-10 fold selective for NR1A/NR2A [1]. This high degree of specificity minimizes confounding effects from other NMDA receptor subtypes in experiments.
| Evidence Dimension | Selectivity ratio for GluN1A/GluN2B (NR1A/NR2B) vs. other subunits |
|---|---|
| Target Compound Data | Approximately 10,000-fold selectivity |
| Comparator Or Baseline | Ifenprodil: Approximately 400-fold selectivity; MDL 100,453: 5- to 10-fold selectivity for NR1A/NR2A |
| Quantified Difference | Co 101244 is ~25-fold more selective than ifenprodil and ~1,000-2,000-fold more selective than MDL 100,453 |
| Conditions | Xenopus oocytes expressing recombinant NMDA receptor subunits |
Why This Matters
Unmatched selectivity ensures that observed biological effects can be reliably attributed to blockade of GluN2B-containing NMDA receptors, reducing the risk of off-target or subunit-crosstalk artifacts.
- [1] Blanchet PJ, Konitsiotis S, Whittemore ER, Zhou ZL, Woodward RM, Chase TN. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys. J Pharmacol Exp Ther. 1999 Sep;290(3):1034-40. PMID: 10454475. View Source
